

Technical Guide: Properties and Synthesis of Boc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-His(Trt)-Aib-OH*

Cat. No.: *B1450075*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Boc-His(Trt)-Aib-OH**, a specialized dipeptide derivative crucial in the field of peptide synthesis. It covers the fundamental physicochemical properties, applications in drug development, and a detailed experimental protocol for its synthesis.

Core Properties and Specifications

Boc-His(Trt)-Aib-OH is a dipeptide building block widely utilized in solid-phase peptide synthesis (SPPS).^[1] Its structure incorporates key protecting groups and an unnatural amino acid that impart specific, desirable characteristics for the synthesis of complex peptides. The chemical name for this compound is (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.^{[1][2][3]}

The molecule's design features:

- **Boc Protection:** The tert-butoxycarbonyl (Boc) group on the α -amino group of histidine prevents unwanted reactions during peptide coupling and is readily removed under acidic conditions.^[1]
- **Trityl (Trt) Protection:** The trityl group shields the imidazole side chain of histidine, which is crucial for minimizing racemization during synthesis.^[1]

- **Aib Residue:** The presence of α -aminoisobutyric acid (Aib), an achiral amino acid, is known to induce helical conformations in peptide chains, thereby enhancing their structural stability and resistance to enzymatic degradation.[1]

All quantitative data for **Boc-His(Trt)-Aib-OH** are summarized in the table below.

Property	Value
Molecular Formula	$C_{34}H_{38}N_4O_5$
Molecular Weight	582.7 g/mol [1][2][4]
CAS Number	2061897-68-3[1][3]
IUPAC Name	(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid[4][5]
Appearance	White to off-white solid[5]
Purity	Typically >95% by HPLC[1]
Solubility	Soluble in common peptide synthesis solvents like DMF, NMP, and slightly soluble in Chloroform and DMSO.[1][5]
Storage Conditions	Store at -20°C or between 2-8°C to maintain stability.[1][5][6]

Applications in Research and Drug Development

Boc-His(Trt)-Aib-OH is a valuable reagent in the synthesis of therapeutic peptides and other advanced biomedical applications.

- **Peptide Drug Development:** This dipeptide is instrumental in creating novel peptides for targeting diseases such as Alzheimer's, cancer, and metabolic disorders.[1][5][7] The inclusion of the Aib residue enhances the stability of these peptides, making them more suitable for development as long-acting therapeutics.[1]

- Intermediate for Semaglutide: It serves as an important intermediate in the synthesis of peptide-based drugs, most notably Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.[3][8]
- Structural Stability Studies: The Aib residue's ability to promote helical structures makes this compound ideal for synthesizing peptides designed to study protein-protein interactions and for creating peptide architectures with high resistance to degradation.[1]
- Protein Engineering: Researchers use **Boc-His(Trt)-Aib-OH** to incorporate non-natural amino acids into proteins, enabling the design of biomolecules with enhanced stability or novel functions.[1]

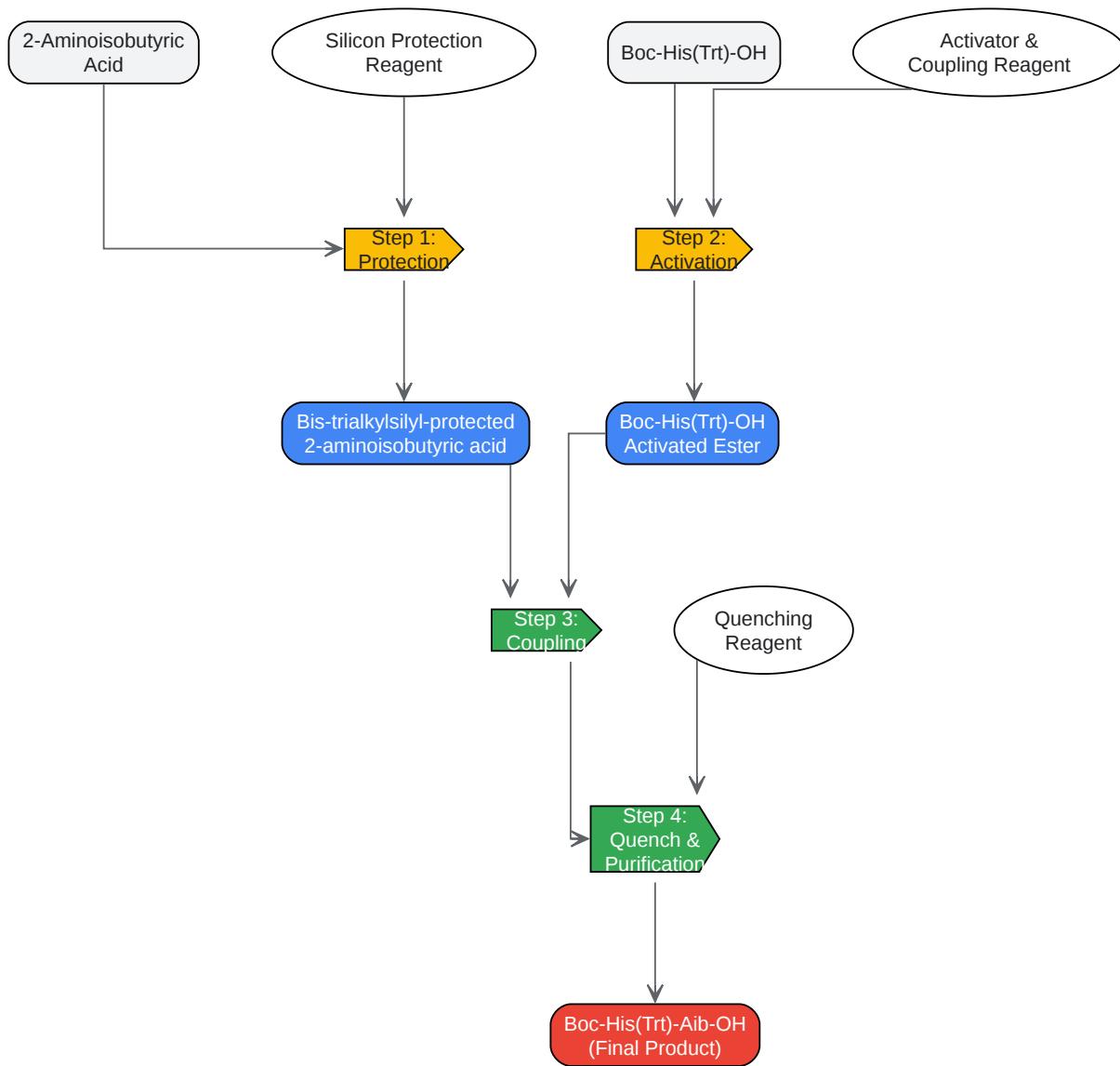
Experimental Protocols

The synthesis of **Boc-His(Trt)-Aib-OH** can be achieved through a multi-step chemical process. The following protocol is based on a method described in patent literature, which avoids the need for intermediate purification and is suitable for large-scale production.[8]

Objective: To synthesize high-purity **Boc-His(Trt)-Aib-OH** via a coupling reaction.

Materials:

- 2-aminoisobutyric acid
- Boc-His(Trt)-OH
- Silicon protection reagent
- Activator and coupling reagent
- Organic base
- Quenching reagent
- Appropriate solvents


Methodology:

- Protection of 2-Aminoisobutyric Acid:
 - Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.
 - Cool the mixture and add a silicon protection reagent dropwise.
 - Following the addition, heat the mixture to allow the reaction to proceed, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[8]
- Activation of Boc-His(Trt)-OH:
 - In a separate reaction vessel, dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.
 - Add a coupling reagent dropwise to the solution.
 - Allow the reaction to complete to form a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[8]
- Coupling Reaction:
 - Cool the activated ester solution from the previous step.
 - Slowly add the bis-trialkylsilyl-protected 2-aminoisobutyric acid solution dropwise.
 - After the addition is complete, add an organic base.[8]
- Quenching and Product Isolation:
 - Once the coupling reaction is complete, slowly add a quenching reagent to stop the reaction.
 - Perform a post-reaction work-up to isolate the crude **Boc-His(Trt)-Aib-OH** product.
 - Purify the crude product via crystallization to obtain the final, high-purity **Boc-His(Trt)-Aib-OH**.[8] The final product should have a purity of over 99.5%. [8]

An alternative reported synthesis involves the hydrogenation of Boc-L-His(Trt)-Aib-OBzl using a Pd/C catalyst.[9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Boc-His(Trt)-Aib-OH**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Boc-His(Trt)-Aib-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]
- 2. Boc-His(Trt)-Aib-OH | C34H38N4O5 | CID 124179955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-His(Trt)-Aib-OH [handomchemicals.com]
- 4. Boc-His(Trt)-Aib-OH | 2061897-68-3 [sigmaaldrich.com]
- 5. bocsci.com [bocsci.com]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- 7. nbino.com [nbino.com]
- 8. CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH - Google Patents [patents.google.com]
- 9. Boc-His(Trt)-Aib-OH | 2061897-68-3 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Properties and Synthesis of Boc-His(Trt)-Aib-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450075#boc-his-trt-aib-oh-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com